![molecular formula C16H16ClNO6S B11143690 N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-S-methyl-D-cysteine](/img/structure/B11143690.png)
N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-S-methyl-D-cysteine
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Overview
Description
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chlorinated hydroxy chromenone moiety, an acetamido group, and a methylsulfanyl propanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by chlorination using thionyl chloride.
Introduction of the Acetamido Group: The acetamido group is introduced by reacting the chlorinated chromenone with acetamide under acidic conditions.
Attachment of the Methylsulfanyl Propanoic Acid Side Chain: The final step involves the reaction of the intermediate product with methylthiol and propanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of 2-[2-(6-CHLORO-7-KETO-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID.
Reduction: Formation of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-HYDROXY-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID.
Substitution: Formation of 2-[2-(6-AMINO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID.
Scientific Research Applications
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID: is similar to other chromenone derivatives such as:
Uniqueness
The uniqueness of 2-[2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(METHYLSULFANYL)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl propanoic acid side chain, in particular, differentiates it from other similar compounds and may contribute to its unique properties.
Properties
Molecular Formula |
C16H16ClNO6S |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(2S)-2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C16H16ClNO6S/c1-7-8-3-10(17)12(19)5-13(8)24-16(23)9(7)4-14(20)18-11(6-25-2)15(21)22/h3,5,11,19H,4,6H2,1-2H3,(H,18,20)(H,21,22)/t11-/m1/s1 |
InChI Key |
YGJKRIMDJSSHMO-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N[C@H](CSC)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
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